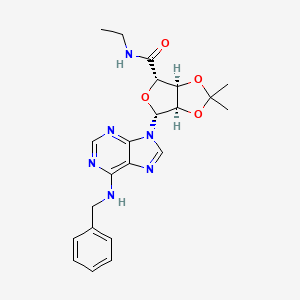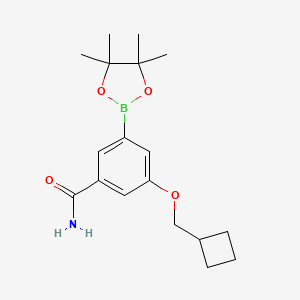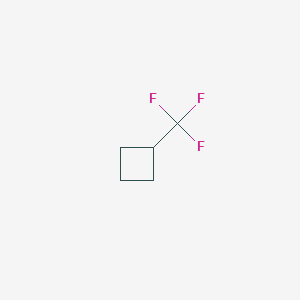
(Trifluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of (Trifluoromethyl)cyclobutane have been reported. One method involves starting from readily available 4-oxocyclobutane precursors, which can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride, providing the desired compound upon decarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted cyclobutanones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Scientific Research Applications
(Trifluoromethyl)cyclobutane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which (Trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- (Trifluoromethyl)benzene
- (Trifluoromethyl)propane
- (Trifluoromethyl)cyclopentane
Uniqueness
(Trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased ring strain and enhanced reactivity, which are not observed in similar compounds with different ring sizes or substituents.
Properties
IUPAC Name |
trifluoromethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOECJFQKLZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B15339973.png)
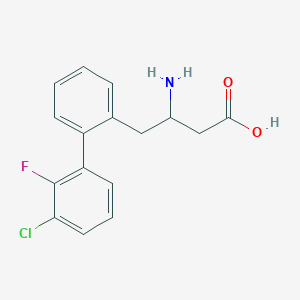
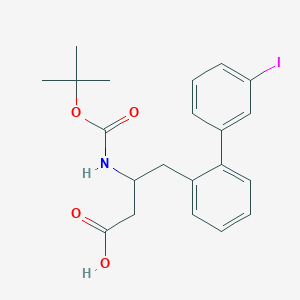

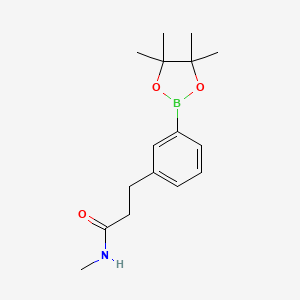
![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)

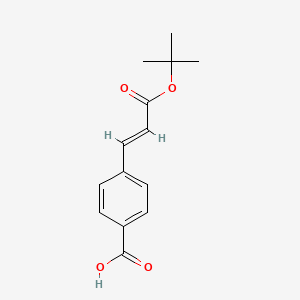
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)
